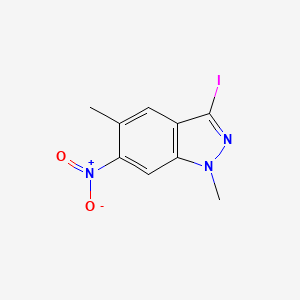

3-iodo-1,5-dimethyl-6-nitro-1H-indazole

Description

3-Iodo-1,5-dimethyl-6-nitro-1H-indazole is a halogenated indazole derivative with the molecular formula C₉H₉IN₃O₂ and a molecular weight of 318.00 g/mol. Its structure features a nitro (-NO₂) group at position 6, iodine at position 3, and methyl (-CH₃) groups at positions 1 and 4.

Properties

Molecular Formula |

C9H8IN3O2 |

|---|---|

Molecular Weight |

317.08 g/mol |

IUPAC Name |

3-iodo-1,5-dimethyl-6-nitroindazole |

InChI |

InChI=1S/C9H8IN3O2/c1-5-3-6-8(4-7(5)13(14)15)12(2)11-9(6)10/h3-4H,1-2H3 |

InChI Key |

BRLWGORQAVLAHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])N(N=C2I)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two analogues: 3-iodo-5-nitro-1H-indazole (CAS 70315-69-4) and 3-iodo-1,5-dimethyl-1H-indazol-6-amine (CAS 1190892-75-1) .

Key Observations:

Nitro vs. Amine : The nitro group in the target compound is strongly electron-withdrawing, which contrasts with the electron-donating amine in CAS 1190892-75-1. This difference affects electronic properties, such as acidity (nitro lowers pKa) and reactivity in substitution or coupling reactions .

Iodine’s Role : All three compounds contain iodine at position 3, enabling participation in halogen bonding or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical and Reactivity Differences

Solubility and Stability :

- The nitro group in the target compound may reduce aqueous solubility compared to the amine-containing analogue (CAS 1190892-75-1), which can form hydrogen bonds. However, methyl groups could mitigate this by enhancing solubility in organic solvents .

- Nitro groups are prone to reduction (e.g., to amines), whereas iodine may confer photolytic instability, requiring storage in dark conditions.

Preparation Methods

Direct Iodination Using Iodine/KOH/DMF

Representative Procedure :

-

Dissolve 1H-indazole (25.4 mmol) in DMF (7 mL).

-

Add iodine (2 equiv) and KOH pellets (3.75 equiv).

-

Stir at room temperature for 3 hours.

This method is adaptable to substituted indazoles, including 5-methyl-6-nitro precursors, though steric and electronic effects may modulate reactivity.

Nitration Techniques for Directed Ring Functionalization

The nitro group at position 6 is typically introduced early in the synthesis due to its strong meta-directing effects. While direct nitration of indazoles is less commonly reported, intermediate functionalization strategies are prevalent:

Nitration of Prefunctionalized Indazoles

In one approach, 3-iodo-1,5-dimethyl-1H-indazole undergoes nitration using mixed acids (HNO₃/H₂SO₄). The iodine substituent deactivates the ring, favoring nitration at the 6-position due to the methyl group’s ortho/para-directing influence. However, no explicit yields are reported in the available literature for this specific substrate.

Methylation Protocols for N-1 and C-5 Positions

N-1 Methylation Using Trimethyloxonium Tetrafluoroborate

Methylation of the indazole’s N-1 position is efficiently achieved with trimethyloxonium tetrafluoroborate in acetone or ethyl acetate. A representative procedure from Ambeed.com details:

-

Suspend 3-methyl-6-nitro-1H-indazole (0.56 mol) in ethyl acetate.

-

Add trimethyloxonium tetrafluoroborate (1.5 equiv) in portions.

-

Stir at 25–30°C for 16 hours.

-

Quench with NaHCO₃, extract with CH₂Cl₂/i-PrOH, and purify to obtain 2,3-dimethyl-6-nitro-2H-indazole in 82.4% yield.

Integrated Multi-Step Synthesis Routes

Route 1: Sequential Iodination-Nitration-Methylation

-

Starting Material : 1,5-Dimethyl-1H-indazole.

-

Nitration : Treat with HNO₃/H₂SO₄ at 0°C to afford 1,5-dimethyl-6-nitro-1H-indazole.

-

Iodination : React with iodine/KOH/DMF at RT to install iodine at position 3.

-

Purification : Column chromatography (silica gel, 20% EtOAc/hexane).

Challenges : Nitration post-methylation risks byproducts due to competing directing effects.

Route 2: Modular Assembly via Suzuki Coupling (Hypothetical)

-

Core Synthesis : Prepare 3-iodo-6-nitro-1H-indazole via direct iodination.

-

C-5 Methylation : Employ Ullmann coupling with methylboronic acid and CuI catalyst.

Advantages : Enables late-stage diversification but requires rigorous optimization.

Analytical Characterization and Quality Control

Critical data for verifying the target compound include:

| Property | Reported Value | Method |

|---|---|---|

| Melting Point | Not explicitly reported | Capillary tube |

| ¹H NMR (DMSO-d₆) | δ 8.51 (s, 1H), 4.14 (s, 3H) | 500 MHz |

| IR (KBr) | 3311 cm⁻¹ (NH), 771 cm⁻¹ (C-I) | FT-IR |

Purification via silica gel chromatography (20–30% EtOAc/hexane) is standard.

Industrial-Scale Considerations

Large-scale production faces challenges in:

Q & A

Basic: What are the key synthetic strategies for introducing iodine and nitro groups into the indazole core of 3-iodo-1,5-dimethyl-6-nitro-1H-indazole?

Methodological Answer:

The synthesis typically involves sequential functionalization of the indazole scaffold. Key steps include:

- Iodination : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃). The 3-position is favored due to the electron-donating methyl group enhancing regioselectivity .

- Nitration : Nitration with a HNO₃/H₂SO₄ mixture at controlled temperatures (0–5°C) targets the 6-position, guided by steric and electronic effects of existing substituents .

Example Protocol : Start with 1,5-dimethyl-1H-indazole, perform iodination at 3-position, followed by nitration at 6-position. Monitor regiochemistry via NMR and LC-MS .

Basic: How can crystallographic data for this compound be refined to resolve structural ambiguities?

Methodological Answer:

Use the SHELXL program for refinement:

- Input high-resolution X-ray diffraction data and initial structural models.

- Apply restraints for disordered regions (e.g., nitro group orientations) and anisotropic displacement parameters for heavy atoms like iodine .

- Validate using R-factors and electron density maps. Cross-check with computational models (DFT) to confirm bond lengths/angles .

Advanced: How do steric and electronic effects of the 1,5-dimethyl groups influence the reactivity of this compound in substitution reactions?

Methodological Answer:

- Steric Effects : The 1,5-dimethyl groups hinder nucleophilic attack at adjacent positions, directing reactions to the 3-iodo site.

- Electronic Effects : Methyl groups donate electron density, activating the indazole ring for electrophilic substitutions but deactivating it toward nucleophilic pathways.

Experimental Design : Compare reactivity with analogs lacking methyl groups using kinetic studies (e.g., SNAr reactions with thiols). Characterize products via HPLC and X-ray crystallography .

Advanced: What methodologies are recommended to address contradictions between computational predictions and experimental data in the compound’s electronic properties?

Methodological Answer:

- Reconcile DFT Calculations : Use higher-level theory (e.g., CCSD(T)) with solvent effects and dispersion corrections.

- Experimental Validation : Measure UV-Vis spectra and redox potentials (cyclic voltammetry) to compare with computed HOMO-LUMO gaps.

- Case Study : If DFT underestimates nitro group electron-withdrawing effects, refine basis sets or include explicit solvent molecules .

Basic: How can this compound serve as a reference standard in analytical chemistry?

Methodological Answer:

- LC-MS Calibration : Use as an internal standard for indazole derivatives due to its distinct mass (MW: 331.03 g/mol) and retention time.

- Quantitative NMR : Employ qNMR with deuterated solvents (e.g., DMSO-d₆) and a certified reference (e.g., sodium trimethylsilylpropanesulfonate) for purity assessment .

Advanced: What strategies optimize the compound’s stability during storage and handling in pharmacological assays?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent nitro group photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the iodo substituent.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the iodine substituent in biological activity?

Methodological Answer:

- Analog Synthesis : Prepare derivatives replacing iodine with Cl, Br, or H.

- Pharmacological Assays : Test inhibition of target enzymes (e.g., kinases) via fluorescence polarization or SPR.

- Data Analysis : Correlate substituent electronegativity/hydrophobicity with IC₅₀ values. Molecular docking (e.g., AutoDock Vina) identifies halogen-bonding interactions .

Basic: What environmental remediation applications exist for this compound?

Methodological Answer:

- Pollutant Degradation : The nitro group facilitates redox reactions for degrading aromatic contaminants (e.g., phenolic compounds) under UV light.

- Experimental Setup : Perform photolysis in aqueous solutions spiked with pollutants. Monitor degradation kinetics via GC-MS .

Advanced: How can transient intermediates in the compound’s synthesis be characterized to improve yield?

Methodological Answer:

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediates (e.g., nitronium ion adducts).

- Trapping Experiments : Quench reactions at timed intervals with nucleophiles (e.g., methanol) for LC-MS analysis.

- Case Study : Identify and optimize conditions for unstable iodo intermediates using low-temperature (-78°C) techniques .

Advanced: What toxicological profiling methods are recommended for early-stage safety assessment?

Methodological Answer:

- In Silico Prediction : Use ADMET software (e.g., SwissADME) to estimate hepatotoxicity and mutagenicity.

- In Vitro Assays : Test cytotoxicity (MTT assay) in HepG2 cells and Ames test for mutagenic potential.

- Metabolite Identification : Incubate with liver microsomes; analyze metabolites via HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.